![molecular formula C20H25ClN4O2S B2972587 N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 898460-00-9](/img/structure/B2972587.png)
N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
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Description
N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H25ClN4O2S and its molecular weight is 420.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Vibrational Analysis
A study on the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide was conducted to characterize its antiviral molecule. Using Raman and Fourier transform infrared spectroscopy, along with density functional theory, researchers identified the molecule's vibrational signatures. This study elucidated the molecule's geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, providing insights into its stereo-electronic interactions and stability (Jenepha Mary, Pradhan, & James, 2022).
Crystallographic Insights
Crystal structures of derivatives closely related to the target compound have been extensively analyzed. For instance, the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs were determined, highlighting the molecules' folded conformation and the pyrimidine ring's inclination to the benzene ring. This structural information contributes to understanding the molecule's interactions and potential for forming stable compounds (Subasri et al., 2017).
Antimicrobial and Antitubercular Activities
The synthesis of new pyrimidine-azetidinone analogs and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities have been investigated. These studies suggest potential applications of the compound and its derivatives in developing new antibacterial and antitubercular agents, underscoring the compound's relevance in medicinal chemistry and drug development (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c1-24(2)11-4-12-25-17-6-3-5-16(17)19(23-20(25)27)28-13-18(26)22-15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLQMOGTYRVGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
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